molecular formula C22H19BrO B057799 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol CAS No. 56181-82-9

3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol

Cat. No.: B057799
CAS No.: 56181-82-9
M. Wt: 379.3 g/mol
InChI Key: LGYMGAWTNGCUFA-UHFFFAOYSA-N
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Description

1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of naphthalenols. This compound is characterized by the presence of a naphthalenol core structure with a tetrahydro substitution and a 4’-bromo[1,1’-biphenyl]-4-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- typically involves multiple steps, including the bromination of naphthalenol and subsequent coupling reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the required purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenols.

Scientific Research Applications

1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-naphthol: A related compound with similar structural features but lacking the tetrahydro substitution.

    3-Bromo-1-naphthol: Another similar compound with bromine substitution at a different position on the naphthalenol ring.

Uniqueness

1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is unique due to its specific substitution pattern and the presence of the 4’-bromo[1,1’-biphenyl]-4-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22,24H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMGAWTNGCUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884707
Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-82-9
Record name 3-(4′-Bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenol, 3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-
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Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthol
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